N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pentyl chain substituted with a hydroxy group and a thiophen-3-yl moiety. This compound combines a sulfonamide pharmacophore with heterocyclic (thiophene) and polyether (dioxane) motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c19-7-4-13(14-5-10-24-12-14)3-6-18-25(20,21)15-1-2-16-17(11-15)23-9-8-22-16/h1-2,5,10-13,18-19H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBWKBNCZNKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions.
- Hydroxyl Group Introduction : The hydroxyl group at the 5-position is added through reduction or substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown promising antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties in vitro. For example, substituted 5-hydroxy-2,3-dihydrobenzofurans were reported to be active in macrophage assays and showed reduced inflammation in animal models . This suggests that this compound may also possess similar activities.
The mechanism of action for this compound likely involves the modulation of enzyme activities or receptor interactions. The presence of the thiophene ring may facilitate binding to hydrophobic pockets in proteins, enhancing its biological efficacy. Additionally, the sulfonamide moiety is known to interact with various biological targets, potentially leading to inhibition of key metabolic pathways.
Case Studies and Research Findings
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is its potential as an enzyme inhibitor. Research has shown that compounds with similar structures exhibit inhibitory effects on various enzymes, including:
- 5-Lipoxygenase (5-LOX) : This enzyme is involved in inflammatory processes. Molecular docking studies suggest that this compound could be optimized for use as a 5-LOX inhibitor, which may lead to anti-inflammatory therapies .
- Acetylcholinesterase : Compounds containing the benzodioxane structure have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anti-inflammatory Potential
In silico studies have demonstrated that compounds structurally related to this compound show promise as anti-inflammatory agents by inhibiting specific pathways involved in inflammation. The computational models used for these studies help predict the effectiveness of such compounds as therapeutic agents .
Case Study 2: Antimicrobial Evaluation
A series of experiments evaluated the antimicrobial efficacy of sulfonamide derivatives against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, particularly in their sulfonamide core, heterocyclic substituents, or synthetic routes:
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Structure : Contains a bis-thiophene methyl group instead of the hydroxy-pentyl chain.
- Molecular Formula: C₁₇H₁₅NO₄S₃ (MW: 393.5) .
- Synthesis: Not detailed in the evidence, but related sulfonamides often use sulfonyl chloride coupling (e.g., method B in ).
- Applications : Thiophene-rich sulfonamides are explored for antimicrobial or enzyme-inhibitory activities, though specific data are unavailable here.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Structure : Features a furan-carbonyl-thiophene substituent.
- Molecular Formula: C₁₈H₁₅NO₆S₂ (MW: 405.4) .
- Synthesis : Likely involves multi-step reactions with sulfonyl chlorides and heterocyclic intermediates, similar to .
- Differentiation : The furan-carbonyl group may enhance solubility or binding affinity compared to purely aliphatic chains.
Compound 73 (N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide)
- Structure: Integrates a pyridine-thiophene-isoindolinone system.
- Synthesis : Prepared via reaction of amine intermediates with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (78% yield, method B) .
1,3,4-Oxadiazole Derivatives (e.g., Compound 19)
- Structure : 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide linked to a 1,3,4-oxadiazole ring and trifluoromethylbenzamide.
- Synthesis : Uses method A/B with carboxylic acids and catalysts (e.g., 4B/pyridine). Purity: >95% (HPLC) .
- Applications : Targets adenylyl cyclases for chronic pain treatment, demonstrating the versatility of sulfonamide scaffolds in drug discovery .
Spiro-Annulated Sulfonamide (Compound 5f)
- Structure : Spiro-annulated cyclooctane fused to isoxazoline and sulfonamide groups.
- Synthesis : 59% yield via method A, using sulfonyl chloride .
- Differentiation : The rigid spirocyclic structure contrasts with the flexible pentyl chain in the target compound, affecting pharmacokinetics.
Comparative Analysis Table
Key Findings and Insights
Synthetic Feasibility : High-yield methods (e.g., 78% for compound 73 ) suggest the target compound could be synthesized efficiently using similar sulfonyl chloride coupling strategies.
Bioactivity Potential: Thiophene and sulfonamide motifs are associated with enzyme inhibition (e.g., perforin in , adenylyl cyclases in ), indicating plausible biological relevance for the target compound.
Limitations : Missing data on melting points, solubility, and in vitro activity for the target compound necessitate further characterization.
Preparation Methods
Sulfonation of 2,3-Dihydrobenzo[b]Dioxine
The electron-rich aromatic system of 2,3-dihydrobenzo[b]dioxine directs electrophilic substitution to the para position relative to the oxygen atoms (position 6). Sulfonation is achieved using fuming sulfuric acid at 0–5°C, yielding 2,3-dihydrobenzo[b]dioxine-6-sulfonic acid.
Reaction Conditions
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane under reflux.
$$
\text{C}8\text{H}8\text{O}3\text{S} + \text{PCl}5 \rightarrow \text{C}8\text{H}7\text{O}3\text{SCl} + \text{POCl}3 + \text{HCl}
$$
Reaction Conditions
Synthesis of 5-Hydroxy-3-(Thiophen-3-yl)Pentylamine
Thiophene-3-yl Propargyl Alcohol Synthesis
Thiophene-3-carboxaldehyde undergoes a Grignard reaction with propargyl magnesium bromide to form 3-(thiophen-3-yl)prop-2-yn-1-ol.
Reaction Conditions
- Reagents : Thiophene-3-carboxaldehyde, propargyl MgBr (3 equiv), THF.
- Temperature : 0°C to room temperature, 12 hours.
- Yield : ~70%.
Hydrogenation and Hydroxylation
The alkyne is hydrogenated to a cis-alkene using Lindlar catalyst, followed by anti-Markovnikov hydroxylation via hydroboration-oxidation to install the hydroxyl group at position 5.
$$
\text{C}7\text{H}6\text{OS} \xrightarrow{\text{H}2/\text{Lindlar}} \text{C}7\text{H}8\text{OS} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{C}7\text{H}{11}\text{O}_2\text{S}
$$
Reaction Conditions
- Hydrogenation : H₂ (1 atm), Lindlar catalyst, 6 hours.
- Hydroxylation : BH₃·THF, then H₂O₂/NaOH.
- Yield : ~65% (combined steps).
Reductive Amination
The primary alcohol is oxidized to a ketone using Jones reagent, followed by reductive amination with ammonium acetate and NaBH₃CN to yield 5-hydroxy-3-(thiophen-3-yl)pentylamine.
$$
\text{C}7\text{H}{11}\text{O}2\text{S} \xrightarrow{\text{Jones reagent}} \text{C}7\text{H}9\text{O}2\text{S} \xrightarrow{\text{NH}4\text{OAc/NaBH}3\text{CN}} \text{C}7\text{H}{14}\text{NOS}
$$
Reaction Conditions
- Oxidation : CrO₃/H₂SO₄, acetone, 0°C, 2 hours.
- Reduction : NH₄OAc, NaBH₃CN, MeOH, 12 hours.
- Yield : ~60%.
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride with 5-hydroxy-3-(thiophen-3-yl)pentylamine in the presence of a base to form the sulfonamide bond.
$$
\text{C}8\text{H}7\text{O}3\text{SCl} + \text{C}9\text{H}{15}\text{NOS} \rightarrow \text{C}{17}\text{H}{22}\text{N}2\text{O}5\text{S}2 + \text{HCl}
$$
Reaction Conditions
- Reagents : Sulfonyl chloride (1.1 equiv), amine (1 equiv), 10% aqueous Na₂CO₃.
- Solvent : DCM/H₂O (2:1).
- Temperature : 0°C to room temperature, 6 hours.
- Yield : ~80%.
Optimization and Challenges
Sulfonation Selectivity
The electron-donating effects of the dioxane oxygen atoms necessitate controlled sulfonation conditions to avoid polysubstitution. Lower temperatures (0–5°C) and stoichiometric H₂SO₄ improve selectivity for the 6-position.
Amine Stability
The primary amine in 5-hydroxy-3-(thiophen-3-yl)pentylamine is prone to oxidation. Conducting reductive amination under inert atmosphere (N₂/Ar) and using NaBH₃CN as a mild reducing agent mitigates degradation.
Coupling Efficiency
Excess sulfonyl chloride (1.1 equiv) ensures complete reaction with the amine. Aqueous Na₂CO₃ neutralizes HCl, driving the reaction to completion.
Analytical Characterization
Key Spectral Data
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1160 cm⁻¹ (S=O asym), 1360 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, thiophene), 4.25 (m, 4H, dioxane OCH₂), 3.55 (t, J = 6.8 Hz, 1H, OH), 2.95 (m, 2H, NHCH₂).
- MS (ESI+) : m/z 417.1 [M+H]⁺ (calc. 417.1).
Industrial Scale-Up Considerations
Continuous Flow Sulfonation
Microreactors enable precise temperature control during sulfonation, reducing side reactions and improving yield (85–90%).
Catalytic Hydrogenation
Pd/C catalysts in fixed-bed reactors achieve >95% conversion during alkyne hydrogenation, minimizing catalyst leaching.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis typically involves:
- Sulfonamide formation : Reacting a benzo[b][1,4]dioxine-6-sulfonyl chloride precursor with a hydroxyalkylamine derivative under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or acetonitrile .
- Thiophene incorporation : Coupling the thiophen-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, requiring inert atmospheres (N₂) and temperatures between 50–80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters :
- Solvent polarity (DMF for polar intermediates, toluene for nonpolar steps).
- Reaction monitoring via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify the dihydrobenzo[d]ioxane ring (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and thiophene protons (δ 7.1–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹) .
Q. How does the compound’s solubility profile influence its application in biological assays?
- Polar solvents : Moderate solubility in DMSO (10–20 mg/mL) due to the hydroxyl and sulfonamide groups, making it suitable for in vitro assays .
- Nonpolar solvents : Low solubility in hexane (<1 mg/mL), necessitating formulation with surfactants for in vivo studies .
- pH-dependent solubility : Enhanced solubility in buffered solutions (pH 7.4) due to deprotonation of the sulfonamide group .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?
- Reaction path search : Use density functional theory (DFT) to predict transition states and energetics for thiophene coupling, identifying optimal catalysts (e.g., Pd(PPh₃)₄) .
- Solvent effect modeling : COSMO-RS simulations to select solvents that maximize yield (e.g., acetonitrile vs. DMF) .
- Machine learning : Train models on historical reaction data to predict optimal stoichiometry and reaction times, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response reevaluation : Conduct rigorous IC₅₀ assays across multiple cell lines to account for variability in target expression .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported efficacy .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) influencing bioactivity .
Q. What methodologies elucidate the reaction mechanisms involving this sulfonamide derivative?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., hydroxyl group) to probe rate-determining steps .
- In situ monitoring : Use Raman spectroscopy or real-time NMR to track intermediates during sulfonamide formation .
- Computational mechanistic studies : Transition state analysis via Gaussian software to map energy barriers for key steps like cyclopropane ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
